Home > Products > Screening Compounds P111572 > 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione
7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione -

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

Catalog Number: EVT-4371011
CAS Number:
Molecular Formula: C20H24ClFN6O2
Molecular Weight: 434.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

    Compound Description: This compound exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. It also displayed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []

    Relevance: Both this compound and 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione share a core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure. They also both feature a piperazine ring in their substituents, although the specific substitutions and linker moieties differ. []

    Compound Description: This analogue displayed strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia. []

    Relevance: Similar to the previous compound, this analogue shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. This highlights the potential importance of the 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione scaffold for antiarrhythmic activity. []

    Compound Description: This derivative exhibited hypotensive activity. It also showed weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []

    Relevance: This compound, while sharing the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, showcases the impact of different substituents on the 8th position on biological activity. This suggests that modifications at this position could potentially be explored for modulating the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []

    Compound Description: This derivative displayed hypotensive activity and exhibited weak affinity for α1- (Ki = 0.225-1.400 μM) and α2- (Ki = 0.152-4.299 μM) adrenoreceptors. []

    Relevance: Like the previous compound, this derivative shares the core 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione structure with 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione and demonstrates how modifications at the 8th position can influence hypotensive activity. This further suggests that targeting this position could be a viable strategy for modifying the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []

    Compound Description: This compound exhibited good H1-antagonist activity but also possessed undesirable antidopaminergic activity. []

    Relevance: While this compound does not share the core structure of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, both compounds contain a piperazine ring substituted with aromatic groups. This structural similarity, along with their reported biological activities, might provide insights into structure-activity relationships relevant to 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. []

    Compound Description: This compound, a xanthinyl-substituted piperidinyl derivative, demonstrated potent, orally active H1-antagonist activity with a long duration of action and a favorable central nervous system profile. []

    Relevance: WY-49051, although lacking the exact core structure, shares a notable structural resemblance to 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione. Both compounds feature a central 1,3-dimethylxanthine moiety. This structural similarity, combined with their reported biological activities, suggests that modifications around this central core could be explored to fine-tune the pharmacological profile of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methyl-1-piperazinyl)methyl]-3,7-dihydro-1H-purine-2,6-dione, particularly regarding H1-antagonist activity. []

Overview

The compound 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule classified as a purine derivative. Its structural complexity and potential biological activities make it a subject of interest in medicinal chemistry, particularly for its role as a kinase inhibitor. The compound's unique substituents contribute to its specificity and efficacy in various biochemical pathways.

Synthesis Analysis

Methods

The synthesis of this compound typically involves multi-step organic reactions that begin with the formation of the purine core. Key steps include:

  1. Formation of the Purine Ring: The initial step often involves the condensation of appropriate precursors to form the purine skeleton.
  2. Substitution Reactions: Subsequent reactions introduce various substituents, such as the 2-chloro-6-fluorobenzyl and 4-methylpiperazin-1-yl groups.
  3. Optimization: Industrial synthesis may employ optimization techniques to enhance yield and purity, utilizing various reagents and catalysts tailored to specific reaction conditions.

Technical Details

The synthesis may require careful control of temperature, pressure, and reaction times to ensure the desired product is obtained efficiently. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the reactions.

Molecular Structure Analysis

Structure

The molecular structure of 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione can be represented by its molecular formula C21H25ClFN6O2C_{21}H_{25}ClFN_6O_2. The structure features:

  • A purine core with two methyl groups at positions 1 and 3.
  • A 2-chloro-6-fluorobenzyl group at position 7.
  • A piperazine moiety at position 8.

Data

The compound has a molecular weight of approximately 425.9 g/mol. Its InChI key is represented as follows:

InChI 1S C21H25ClFN6O2 c1 14 2 12 28 17 18 25 3 21 30 24 19 17 29 23 20 28 27 10 8 26 9 11 27 13 15 6 4 5 7 16 15 22 h4 7H 1 8 13H2 2 3H3 H 24 29 30 \text{InChI 1S C21H25ClFN6O2 c1 14 2 12 28 17 18 25 3 21 30 24 19 17 29 23 20 28 27 10 8 26 9 11 27 13 15 6 4 5 7 16 15 22 h4 7H 1 8 13H2 2 3H3 H 24 29 30 }
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of purine derivatives:

  1. Nucleophilic Substitution: The halogen substituent can undergo nucleophilic attack leading to further functionalization.
  2. Hydrolysis: The dione functional groups may be susceptible to hydrolysis under acidic or basic conditions.
  3. Reductive Reactions: The presence of nitrogen heterocycles allows for potential reduction reactions that can alter biological activity.

Technical Details

Reactions involving this compound are often studied under controlled laboratory conditions to assess their kinetics and mechanisms. Advanced spectroscopic methods help elucidate reaction pathways.

Mechanism of Action

The primary mechanism through which this compound exerts its biological effects is via the inhibition of specific kinases involved in cellular signaling pathways. By targeting cyclin-dependent kinases (CDKs), it interferes with cell cycle progression, leading to potential applications in cancer therapy.

Process

The inhibition mechanism typically involves competitive binding to the ATP-binding site of the kinase, preventing substrate phosphorylation and subsequent signaling cascades that promote cell proliferation.

Physical and Chemical Properties Analysis

Physical Properties

The compound is generally characterized by:

  • Appearance: It may be a solid or crystalline form depending on purity and synthesis conditions.
  • Melting Point: Specific melting points are determined through thermal analysis techniques.

Chemical Properties

Key chemical properties include:

  1. Solubility: Solubility in organic solvents varies based on substituent characteristics.
  2. Stability: The compound's stability can be affected by environmental factors such as pH and temperature.

Relevant data for these properties are often obtained through experimental studies and may vary based on synthesis methods.

Applications

This compound has notable applications in scientific research, particularly in medicinal chemistry:

  1. Kinase Inhibition Studies: It serves as a model compound for studying kinase inhibition mechanisms.
  2. Cancer Research: Potential applications in developing therapeutic agents targeting specific cancer pathways.
  3. Pharmaceutical Development: As a lead compound for synthesizing novel drugs with improved efficacy and selectivity against cancer cells.

Properties

Product Name

7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]purine-2,6-dione

Molecular Formula

C20H24ClFN6O2

Molecular Weight

434.9 g/mol

InChI

InChI=1S/C20H24ClFN6O2/c1-24-7-9-27(10-8-24)12-16-23-18-17(19(29)26(3)20(30)25(18)2)28(16)11-13-14(21)5-4-6-15(13)22/h4-6H,7-12H2,1-3H3

InChI Key

XFOLPKGQEIDYGS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.